5-(4-Aminophenyl)-10,15,20-triphenyl porphine
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Overview
Description
5-(4-Aminophenyl)-10,15,20-triphenyl porphine, also known as 5,10,15,20-tetra(4-aminophenyl)porphyrin, is a type of porphyrin compound . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). Porphyrins are aromatic, which gives them stability and color .
Synthesis Analysis
The synthesis of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine involves the use of tetraphenylporphyrin (TAPP) as a starting material. TAPP is dissolved in a mixture of DMF and CHCl3, and then a solution of zinc acetate dihydrate in methanol is added .Molecular Structure Analysis
The molecular formula of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine is C44H34N8. It has an average mass of 674.794 Da and a monoisotopic mass of 674.290649 Da .Chemical Reactions Analysis
This compound can form surface films in dimethylsulfoxide in the potential range of oxygen electroreduction. The kinetics of variation of faradaic currents and of the interface characteristics are studied at the working electrode potentials of +0.5 V (porphyrin electrooxidation), –0.9 V (oxygen electroreduction), and –1.25 V (coreduction of porphyrin and oxygen) .Scientific Research Applications
Porphyrin-based Covalent Organic Frameworks (COFs)
Porphyrin-based COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds . The integration of naturally occurring porphyrin molecules, such as “5-(4-Aminophenyl)-10,15,20-triphenyl porphine”, as building blocks in COFs has garnered significant attention . This strategic incorporation addresses the limitations associated with free-standing porphyrins, resulting in the creation of well-organized porous crystal structures with molecular-level directional arrangements .
Biological Applications
The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology . This includes their use in biochemical, enzymatic, and photochemical functions .
Catalysts
The conjugated macrocyclic structure of porphyrins furnishes a firm and stable coordination environment for central metals, rendering them compelling contenders for catalytic reactions involving various classes of metal-active centers .
Electron Transport Materials
Porphyrins and their derivatives have been deliberately synthesized to serve diverse purposes, acting as electron transport materials .
DNA-binding or Cleavage Agents
Porphyrins can act as DNA-binding or cleavage agents .
Photoluminescent Molecules
Porphyrins can act as photoluminescent molecules .
Photosensitizers
Porphyrins have a propensity to burst when employed as photosensitizers .
Sensing Mechanism
A β-ketoenamine-based COF (made from (1,4-phenylene)bis(3-hydroxyprop-2-en-1-one) and 1,3,5-tris-(4-aminophenyl) triazine) known for its chemical stability was found to be applicable for HCl vapor detection . This sensing mechanism is based on the rapid change of UV-Vis absorption by protonation of the triazine ring .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Porphyrins, in general, are known to interact with various biological targets, including proteins and nucleic acids, due to their ability to form stable complexes with different metals .
Mode of Action
The mode of action of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine involves its interaction with its targets. The compound can form surface films in the potential range of oxygen electroreduction . The kinetics of variation of faradaic currents and interface characteristics are studied at different potentials .
Biochemical Pathways
Porphyrins are known to play a crucial role in various biological processes, including oxygen transport, electron transfer, and catalysis .
Result of Action
Porphyrins and their derivatives have been studied for their potential applications in photodynamic therapy for cancer treatment .
properties
IUPAC Name |
4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H31N5/c45-32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H,45H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCOPASYOISSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)N)C=C4)C9=CC=CC=C9)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H31N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenyl)-10,15,20-triphenyl porphine |
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